7-Bromoisatin

Anticancer Screening Brine Shrimp Lethality Structure-Activity Relationship

Access underexplored C7-isatin chemical space with this regiospecific building block. • C7 bromine enables Suzuki/Stille cross-coupling for 7,7′-disubstituted isoindigo acceptors-underexplored vs conventional 5,5′-/6,6′-analogs. • Validated anticancer SAR: bis-[7,7′]dibromodiisatin[3,3′]furan derivatives show LC₅₀ = 0.94 μg/mL (brine shrimp). • 96% yield in PhMgBr addition to C3 carbonyl, preserving C7-Br for subsequent coupling. ≥97% purity (GC).

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 20780-74-9
Cat. No. B152703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisatin
CAS20780-74-9
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C2=O
InChIInChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
InChIKeyOCVKSIWBTJCXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoisatin: Halogenated Isatin Building Block


7-Bromoisatin (CAS 20780-74-9; 7-bromo-1H-indole-2,3-dione) is a halogenated isatin derivative bearing a bromine substituent at the C7 position of the indole-2,3-dione core [1]. As a commercially available heterocyclic building block with typical purity of ≥97% (GC) , it serves as a versatile synthetic intermediate for medicinal chemistry, organic electronics, and materials science applications. The C7 bromine atom enables regiospecific cross-coupling reactions (Suzuki, Stille) [2] while its isatin framework provides a lactam moiety suitable for conjugation extension and pharmaceutical derivatization. Unlike 5-substituted isatin analogs that dominate the literature for biological activity studies, 7-substituted derivatives represent an underexplored chemical space with distinct reactivity and application profiles.

1

C7 regiospecific cross-coupling via Suzuki/Stille

Enables underexplored 7,7′-disubstituted isoindigo synthesis

2

C3 carbonyl nucleophilic addition scaffold

Supports sp³-enriched framework construction with C7 bromine retained

3

Halogenated isatin building block with distinct regioisomeric identity

Selection for C7-directed SAR where 5-substituted analogs are unsuitable

Non-Interchangeability of 7-Bromoisatin


Substitution position on the isatin core critically determines both synthetic utility and biological activity. Bromination at C7 creates a sterically hindered yet synthetically versatile aryl bromide handle positioned ortho to the lactam nitrogen, enabling unique C7-extension pathways via cross-coupling that are inaccessible to 5- or 6-substituted analogs [1]. In biological contexts, the C7-bromo substituent produces markedly different pharmacological outcomes compared to C5-substituted isomers: 7-bromoisatin-derived bis-compounds demonstrate pronounced cytotoxicity (LC₅₀ = 0.94 μg/mL in brine shrimp lethality assays) whereas 5-chloroisatin-derived analogs show only moderate activity [2]. Conversely, for monoamine oxidase B (MAO-B) inhibition, 5-bromoisatin (IC₅₀ = 0.125 μM) substantially outperforms the unsubstituted isatin baseline [3]. These position-specific divergence patterns preclude generic substitution and require evidence-based compound selection aligned with the intended application.

7-Bromoisatin (C7)

Distinct cell-model response profile; C7-derived bis-compounds show pronounced cytotoxicity in brine shrimp screening

5-Bromo / 5-Chloro (C5)

Cytotoxicity endpoints may not transfer; C5-chloro analogs show only moderate activity in the same model

C7 steric hindrance shapes cross-coupling reactivity; synthetic routes differ from 5-/6-substituted pathways

Routes optimized for 5- or 6-halogenated isatins may require re-optimization for C7 substitution

MAO-B inhibition SAR favors C5-substitution; 7-substituted isatins less suited for this enzyme target

5-Bromoisatin provides strong MAO-B inhibition profile not replicated by 7-substituted analogs

7-Bromoisatin Differentiation Evidence


Bis-Diisatin Cytotoxicity: C7 vs. C5 Halogenation

The bis-diisatin furan derivative synthesized from 7-bromoisatin (bis-[7,7′]dibromodiisatin[3,3′]furan) demonstrated pronounced cytotoxicity, whereas the analog derived from 5-chloroisatin (bis-[5,5′]dichlorodiisatin[3,3′]furan) exhibited only moderate activity under identical assay conditions [1]. This position-specific activity differential confirms that C7 bromination confers distinct pharmacological properties not replicated by C5 halogenation.

Bis-Diisatin Cytotoxicity C7 vs. C5
Head-to-head
LC₅₀ = 0.94 μg/mL (C7-derived bis-diisatin) vs. moderate activity (C5-chloro analog)
Reported cell-model response context; C7-derivative showed higher activity in brine shrimp lethality assay
Brine shrimp screening model; cancer-cell-line validation recommended
Anticancer Screening Brine Shrimp Lethality Structure-Activity Relationship

MAO-B Inhibition: C5- vs. C7-Substituted Isatins

In a systematic evaluation of isatin analogs as human MAO inhibitors, 5-bromoisatin (1f) demonstrated potent MAO-B inhibition with IC₅₀ = 0.125 μM, representing a 39-fold improvement over unsubstituted isatin baseline (IC₅₀ = 4.86 μM) [1]. This same study established that C5-substitution is particularly beneficial for MAO-B inhibition [1], a finding that indirectly indicates 7-substituted analogs (including 7-bromoisatin) are less favorable scaffolds for this specific therapeutic target.

MAO-B Inhibition C5 vs. C7 Isatins
Class-level
5-Bromoisatin IC₅₀ = 0.125 μM (MAO-B); 39-fold over isatin baseline; 7-substituted analogs not among potent inhibitors
C5-substitution dominates MAO-B SAR; C7 scaffold less suitable for this enzyme target
Class-level SAR inference; direct 7-bromoisatin MAO-B IC₅₀ not reported
Monoamine Oxidase Neurodegenerative Disease Enzyme Inhibition

Regiospecific C7 Cross-Coupling

7-Bromoisatin enables conjugation extension specifically at the C7 position via Suzuki or Stille cross-coupling reactions, yielding functionalized isatin derivatives that serve as synthons for further transformation [1]. This C7-specific reactivity is distinct from that of 5- or 6-halogenated isatins, which produce substitution patterns with different electronic effects and conjugation characteristics. The study notes that 7,7′-substitution effects on the isoindigo core remain largely unexplored relative to 5,5′- and 6,6′-substituted systems [1].

Regiospecific C7 Cross-Coupling
Reported
Suzuki/Stille coupling at C7 position; 7,7′-dibromo-isoindigo accessible via direct condensation
Enables C7-directed conjugation for underexplored isoindigo derivative synthesis
Palladium-catalyzed conditions; steric hindrance noted
Cross-Coupling Chemistry Organic Electronics Conjugated Materials

Grignard Reactivity at C3 Carbonyl

Treatment of 7-bromoisatin with excess phenylmagnesium bromide (PhMgBr) affords the corresponding tertiary alcohol 9 in 96% yield . This established reactivity profile provides a reproducible synthetic benchmark for researchers requiring reliable nucleophilic addition to the C3 carbonyl. While direct comparator data for other halogenated isatins under identical conditions is not provided, this high yield establishes a procurement-relevant performance metric.

Grignard Reactivity at C3 Carbonyl
Data to verify
96% yield
Reported synthetic efficiency benchmark for PhMgBr addition
Comparator data for 5-/6-halogenated isatins not available
Organometallic Chemistry Synthetic Methodology Reaction Yield

N5-CAIR Synthetase Substrate Depletion

7-Bromoisatin inhibits N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, an enzyme in de novo purine biosynthesis in microorganisms, through a substrate depletion mechanism . It reacts rapidly and reversibly with 5-aminoimidazole ribonucleotide (AIR), the substrate of N5-CAIR synthetase, effectively reducing substrate availability for the enzyme . The contribution of the C7 bromine substituent to this specific mechanism relative to other halogenated isatins has not been quantitatively established in the available literature.

N5-CAIR Synthetase Substrate Depletion
Data to verify
Inhibition via reversible reaction with AIR; substrate depletion mechanism reported
Supports purine biosynthesis target engagement review
Quantitative comparator data vs. other halogenated isatins not established
Antimicrobial Mechanism Purine Biosynthesis Enzyme Inhibition

Commercial Availability and Purity

7-Bromoisatin is commercially available from multiple established chemical suppliers with standardized purity specifications of ≥97% (GC) . TCI Chemicals provides analytical documentation including GC purity (min. 97.0%) and neutralization titration (min. 95.0%) . Pricing at research scale (1g: ~¥60.00 RMB / ~€16.00 EUR; 5g: ~¥180.00 RMB / ~€51.00 EUR) [1] reflects its status as a standard building block rather than a specialty reagent. While 5-bromoisatin (CAS 87-48-9) and 5-chloroisatin (CAS 17630-75-0) are similarly available, the procurement advantage of 7-bromoisatin lies in its specific regioisomeric identity for C7-directed applications.

Commercial Availability and Purity
Specification review
≥97% (GC); multiple vendors; research-scale pricing
Standard building block; procurement straightforward with verified purity documentation
GC, NMR, neutralization titration QC available
Chemical Procurement Building Block Availability Purity Specification

7-Bromoisatin Application Scenarios


7,7′-Disubstituted Isoindigo for Organic Electronics

7-Bromoisatin enables C7-position extension via Suzuki or Stille cross-coupling, providing access to 7,7′-disubstituted isoindigo acceptor building blocks whose electronic properties remain underexplored compared to conventional 5,5′- and 6,6′-substituted derivatives [1]. This application is directly supported by the synthetic methodology evidence (Evidence Item 3). For materials scientists developing novel conjugated polymers or small-molecule semiconductors, the steric hindrance and electronic effects of C7-substitution may yield distinct HOMO/LUMO energy levels and charge transport characteristics.

C7 SAR Exploration for Anticancer Leads

The pronounced cytotoxicity observed for bis-[7,7′]dibromodiisatin[3,3′]furan (LC₅₀ = 0.94 μg/mL) versus the moderate activity of C5-chlorinated analogs [2] validates 7-bromoisatin as a preferred starting material for anticancer SAR campaigns targeting the 7-position (Evidence Item 1). Researchers should note the inverse SAR for MAO-B inhibition (Evidence Item 2), which demonstrates that 7-bromoisatin is not suitable for that specific target class, underscoring the application-specific nature of regioisomer selection.

Organometallic Addition at C3 Carbonyl

The documented 96% yield for PhMgBr addition to 7-bromoisatin forming tertiary alcohol 9 supports its use in synthetic sequences requiring reliable nucleophilic addition to the C3 carbonyl (Evidence Item 4). This high-yield transformation makes 7-bromoisatin a dependable building block for constructing more complex sp³-enriched frameworks, particularly when the C7 bromine must be preserved for subsequent cross-coupling steps.

N5-CAIR Synthetase Inhibitor Screening

7-Bromoisatin's demonstrated inhibition of N5-CAIR synthetase via substrate depletion (reversible reaction with AIR) positions it as a tool compound for investigating purine biosynthesis pathways in microorganisms (Evidence Item 5). However, users should note that quantitative comparative data versus other halogenated isatins is not established, making this application suitable for exploratory target validation rather than definitive SAR studies.

Application
Selection Property
Validation Focus
Organic electronics isoindigo synthesis
C7 cross-coupling reactivity
Conjugation extension and optoelectronic property review
Cancer cell-model SAR studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoint validation
C3 carbonyl functionalization
Nucleophilic addition yield
Synthetic reproducibility and multi-step compatibility review
Purine biosynthesis inhibitor screening
Target engagement review
Substrate depletion mechanism validation; positional selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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